1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5,9H2,2-3H3 |
InChI Key |
PYFWPIMKCXCZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)N |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 1 Allyl 3,5 Dimethyl 1h Pyrazol 4 Amine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. globalresearchonline.net In 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine, the presence of an activating amino group at the C4 position and methyl groups at C3 and C5 significantly directs the chemical behavior of the ring.
Electrophilic Aromatic Substitution Reactions (e.g., at C4 position)
The pyrazole ring is known to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, with the incoming electrophile typically attacking the C4 position. globalresearchonline.net However, in the case of this compound, the C4 position is already occupied by a strongly electron-donating amino group (-NH₂). This group highly activates the pyrazole ring towards electrophilic attack but also sterically and electronically hinders direct substitution at its own position.
Therefore, electrophilic substitution reactions are more likely to occur on the amino group itself or, under certain conditions, on the less sterically hindered methyl groups, rather than on the C4 carbon. The amino group can, for example, be acylated or alkylated. Direct electrophilic attack on the pyrazole ring carbons (C3 or C5) is generally difficult due to the existing substitution pattern.
| Reaction Type | Electrophile | Potential Outcome |
| Nitration | HNO₃/H₂SO₄ | Complex reactions, potential for ring oxidation or nitration on the amino group, rather than ring carbon. |
| Halogenation | Br₂, Cl₂ | Reaction on the amino group or potential substitution on the methyl groups under radical conditions. |
| Acylation | Acyl chloride | N-acylation at the 4-amino group to form the corresponding amide. |
Nucleophilic Properties and Reactions of Ring Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms: a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1). The pyridinic nitrogen (N2) has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring and is the primary center of basicity and nucleophilicity. globalresearchonline.net The pyrrolic nitrogen (N1) has its lone pair involved in the aromatic π-system.
In this compound, the N1 position is substituted with an allyl group. This leaves the N2 nitrogen as the main site for reactions involving nucleophilic attack. It can be protonated by acids to form salts and can act as a nucleophile in reactions such as alkylation or coordination to metal centers. For instance, the nucleophilic character of the pyrazole nitrogen has been demonstrated in N-alkylation reactions where it attacks electrophilic carbon centers to form new C-N bonds. mdpi.com
Oxidation and Reduction Pathways of the Pyrazole Nucleus
The pyrazole nucleus is generally stable and resistant to common oxidizing and reducing agents. globalresearchonline.net However, it can be reduced under forcing conditions, such as catalytic hydrogenation, which typically leads to the corresponding pyrazoline and subsequently to the fully saturated pyrazolidine. globalresearchonline.net
Oxidation pathways are highly dependent on the substituents. The presence of the 4-amino group makes the molecule susceptible to oxidative transformations. Studies on related pyrazol-5-amines have shown that they can undergo oxidative dehydrogenative coupling. nih.gov This type of reaction, often mediated by reagents like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst, involves a single-electron oxidation of the aminopyrazole to form a radical cation. nih.gov This intermediate can then couple with another molecule to form azo compounds. nih.gov A similar oxidative pathway could be envisioned for this compound, potentially leading to the formation of dimeric azo structures.
Derivatization and Functionalization of the Pyrazole Framework
The functionalization of this compound can be achieved by targeting its various reactive sites: the 4-amino group, the N-allyl group, or the C-methyl groups. The amino group is a versatile handle for derivatization. Standard reactions for aromatic amines, such as acylation to form amides, sulfonylation to form sulfonamides, and diazotization followed by Sandmeyer-type reactions, can be employed to introduce a wide array of functional groups at the C4 position.
Furthermore, the amino group can participate in cyclization reactions with other functionalities. For example, related N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo electrophilic cyclization to form fused heterocyclic systems like dihydrooxazoles. researchgate.net This highlights a pathway where both the amino group and another substituent on the pyrazole ring are involved in building more complex molecular architectures.
Transformations Involving the Allyl Group
The allyl group attached to the N1 position of the pyrazole ring provides an additional site for chemical transformations, primarily through reactions of its carbon-carbon double bond.
Olefinic Reactions (e.g., additions, cycloadditions, hydroaminations)
The terminal double bond of the allyl group is susceptible to a variety of olefinic reactions. These transformations allow for the elaboration of the N1-substituent without altering the core pyrazole structure.
Additions: The double bond can undergo classic electrophilic addition reactions with reagents like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl). It can also be subject to hydration, hydroboration-oxidation, or epoxidation.
Cycloadditions: The olefin can participate in cycloaddition reactions. For instance, related vinyl-substituted pyrazoles have been shown to undergo [2+2] cycloadditions with electron-deficient alkenes like tetracyanoethylene. nih.gov Similar reactivity could be expected for the allyl group, potentially leading to the formation of cyclobutane (B1203170) rings.
Hydroaminations and C-H Aminations: Modern catalytic methods enable the addition of amines across double bonds or the amination of allylic C-H bonds. Palladium-catalyzed allylic C-H amination is a known method to furnish allylic tertiary amines from terminal olefins. nih.gov
Intramolecular Cyclizations: The allyl group can act as an internal nucleophile or electrophile precursor in cyclization reactions. In a relevant example, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo electrophilic cyclization with reagents like N-halosuccinimides, where the allyl double bond attacks an electrophile, leading to the formation of a five-membered dihydrooxazole ring fused to the pyrazole system. researchgate.net
The following table summarizes some potential transformations of the allyl group.
| Reaction Type | Reagents/Catalyst | Potential Product Structure |
| Electrophilic Cyclization | N-Halosuccinimide | Fused dihydrooxazole ring system |
| Allylic C-H Amination | Amine-BF₃, Pd(OAc)₂ | N1-(3-amino-prop-1-enyl) derivative |
| [2+2] Cycloaddition | Tetracyanoethylene | N1-(cyclobutyl) pyrazole derivative |
| Epoxidation | m-CPBA | N1-(oxiranylmethyl) pyrazole derivative |
Rearrangement Reactions Involving the Allylic Moiety
The N-allyl group of this compound is susceptible to sigmatropic rearrangements, most notably the Claisen rearrangement. While direct studies on this specific compound are not prevalent, analogous transformations in related N-allyl and O-allyl pyrazole systems provide a strong precedent for this reactivity. The thermal or Lewis acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement would involve the migration of the allyl group from the N1 position to the adjacent C5 position of the pyrazole ring.
This transformation is believed to proceed through a cyclic transition state, leading to the formation of 5-allyl-3,5-dimethyl-1H-pyrazol-4-amine. The driving force for this reaction is the formation of a more stable C-C bond at the expense of a C-N bond. The reaction conditions, such as temperature and the presence of a catalyst, can significantly influence the efficiency and outcome of the rearrangement.
| Reactant | Rearrangement Type | Product | Conditions |
| This compound | Claisen Rearrangement | 5-Allyl-3,5-dimethyl-1H-pyrazol-4-amine | Thermal or Lewis Acid Catalysis |
Selective Functionalization of the Allyl Chain
The double bond of the allyl group in this compound serves as a handle for a variety of selective functionalization reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, without altering the core pyrazole structure.
Epoxidation: The alkene can be converted to an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds smoothly to yield 1-((oxiran-2-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine. acs.org The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functionalities.
Dihydroxylation: The allyl group can be dihydroxylated to form a vicinal diol. This can be achieved using reagents like osmium tetroxide (in catalytic amounts) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or under milder conditions with potassium permanganate. This reaction leads to the formation of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propane-1,2-diol.
Olefin Metathesis: The terminal double bond of the allyl group can participate in olefin metathesis reactions. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgraineslab.com Cross-metathesis with other olefins in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst) can be used to introduce new carbon-carbon bonds and create more complex side chains. Ring-closing metathesis is also a possibility if another double bond is present in the molecule.
| Reaction | Reagent(s) | Product |
| Epoxidation | m-CPBA | 1-((Oxiran-2-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine |
| Dihydroxylation | OsO₄ (cat.), NMO | 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propane-1,2-diol |
| Cross-Metathesis | Alkene, Grubbs Catalyst | Substituted N-alkenyl pyrazole |
Reactivity of the Primary Amine Functionality
The primary amino group at the C4 position of the pyrazole ring is a key site of reactivity, enabling a wide array of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Condensation and Imine Formation Reactions
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction typically proceeds under acidic or basic catalysis and often requires the removal of water to drive the equilibrium towards the product. The resulting N-(aryl/alkyl)methylene-1-allyl-3,5-dimethyl-1H-pyrazol-4-amines are valuable intermediates in organic synthesis.
| Carbonyl Compound | Product (Imine) |
| Benzaldehyde | N-Benzylidene-1-allyl-3,5-dimethyl-1H-pyrazol-4-amine |
| Acetone | N-(Propan-2-ylidene)-1-allyl-3,5-dimethyl-1H-pyrazol-4-amine |
| Cyclohexanone | N-Cyclohexylidene-1-allyl-3,5-dimethyl-1H-pyrazol-4-amine |
Nucleophilic Substitution and Acylation Reactions
As a potent nucleophile, the primary amino group can participate in nucleophilic substitution and acylation reactions.
N-Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. However, overalkylation to form secondary and tertiary amines can be a competing process. researchgate.netnih.govresearchgate.netmdpi.comgoogle.com
Acylation: The amine reacts readily with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. osi.lvresearchgate.netnih.gov For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This reaction is generally high-yielding and provides a straightforward method for protecting the amino group or for introducing specific acyl moieties.
| Reagent | Reaction Type | Product |
| Methyl Iodide | N-Alkylation | 1-Allyl-N,3,5-trimethyl-1H-pyrazol-4-amine |
| Acetyl Chloride | N-Acylation | N-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
| Benzoyl Chloride | N-Acylation | N-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide |
Cyclization Reactions Leading to Fused Heterocycles
The 4-amino-pyrazole moiety is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. The primary amine, in conjunction with an adjacent ring carbon, can act as a dinucleophile in cyclocondensation reactions.
Synthesis of Pyrazolo[3,4-b]pyridines: Condensation of this compound with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones, leads to the formation of the pyrazolo[3,4-b]pyridine scaffold. researchgate.netresearchgate.netmdpi.commdpi.comnih.govuj.edu.plresearchgate.netthieme-connect.com These reactions often proceed through an initial condensation or Michael addition followed by an intramolecular cyclization and aromatization.
Synthesis of Pyrazolo[3,4-d]pyrimidines: The reaction with one-carbon synthons, such as formamide, urea, or orthoesters, can be used to construct the fused pyrimidine (B1678525) ring, yielding pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.netnih.govrsc.orgnih.gov These compounds are of particular interest due to their structural similarity to purines.
Synthesis of Pyrazolo[3,4-b]quinolines: Friedländer annulation, which involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene (B1212753) group, can be adapted for the synthesis of pyrazolo[3,4-b]quinolines. mdpi.comuj.edu.plnih.gov In this context, the 4-aminopyrazole can react with o-aminoaryl aldehydes or ketones to construct the quinoline (B57606) ring.
| Reagent/Reaction Type | Fused Heterocycle |
| 1,3-Diketone | Pyrazolo[3,4-b]pyridine |
| Formamide/Urea | Pyrazolo[3,4-d]pyrimidine |
| o-Aminoaryl Aldehyde/Ketone | Pyrazolo[3,4-b]quinoline |
Investigating Prototropic Tautomerism and its Influence on Reactivity within the Pyrazole-Amine Framework
Prototropic tautomerism is a significant feature of 4-aminopyrazoles, where the compound can exist in equilibrium between two or more structural isomers that differ in the position of a proton. researchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com For this compound, the primary tautomeric equilibrium is between the 4-amino form and the 4-imino-4,5-dihydro-1H-pyrazole form.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the pyrazole ring, the solvent, and temperature. In many cases, the amino tautomer is the more stable and predominant form due to the aromaticity of the pyrazole ring. However, the imino tautomer can play a crucial role in the reactivity of the compound, particularly in reactions involving the pyrazole ring itself.
The presence of the imino tautomer, even in small concentrations, can provide an alternative reaction pathway. For instance, in electrophilic substitution reactions on the pyrazole ring, the imino tautomer may exhibit different regioselectivity compared to the amino form. The lone pair of electrons on the exocyclic nitrogen in the imino tautomer can influence the electron density distribution within the ring, thereby directing incoming electrophiles to different positions. Understanding the tautomeric behavior is therefore essential for predicting and controlling the reactivity of this compound in various chemical transformations.
| Tautomeric Form | Key Structural Feature |
| 4-Amino-1H-pyrazole | Aromatic pyrazole ring, exocyclic primary amine |
| 4-Imino-4,5-dihydro-1H-pyrazole | Non-aromatic dihydropyrazole ring, exocyclic imine |
Advanced Spectroscopic and Structural Characterization of 1 Allyl 3,5 Dimethyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine. A complete NMR analysis would involve ¹H, ¹³C, and various 2D NMR experiments.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key signals would include those for the two methyl groups on the pyrazole (B372694) ring, the protons of the N-allyl group (CH₂, CH, and =CH₂), and the protons of the amino group (NH₂). The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would confirm the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. This would include the two methyl carbons, the five carbons of the pyrazole ring, and the three carbons of the allyl group. The chemical shifts would be characteristic of their electronic environments (e.g., sp³ carbons of the methyl and allyl CH₂ groups, sp² carbons of the pyrazole ring and the allyl C=C bond).
Expected ¹H NMR Data Summary (Hypothetical)
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| CH₃ (Position 3) | ~2.1-2.3 | Singlet |
| CH₃ (Position 5) | ~2.1-2.3 | Singlet |
| NH₂ | Broad Singlet | Singlet |
| N-CH₂ -CH=CH₂ | ~4.4-4.6 | Doublet |
| N-CH₂-CH =CH₂ | ~5.8-6.0 | Multiplet |
Expected ¹³C NMR Data Summary (Hypothetical)
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (Position 3) | ~10-15 |
| C H₃ (Position 5) | ~10-15 |
| C 3-pyrazole | ~145-150 |
| C 4-pyrazole | ~110-115 |
| C 5-pyrazole | ~135-140 |
| N-C H₂-CH=CH₂ | ~48-52 |
| N-CH₂-C H=CH₂ | ~130-135 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) would be used to confirm the molecular weight of this compound and to study its fragmentation pattern, providing further structural evidence. The molecular formula is C₈H₁₃N₃, corresponding to a molecular weight of approximately 151.21 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the allyl group or fragments from the pyrazole ring, which would support the proposed structure.
Expected Mass Spectrometry Data (Hypothetical)
| m/z Value | Interpretation |
|---|---|
| ~151 | [M]⁺, Molecular ion |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds (both sp² and sp³ hybridized), the C=C bond of the allyl group, and the C=N and C-N bonds within the pyrazole ring.
Expected IR Absorption Bands (Hypothetical)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450-3300 | N-H stretch | Primary Amine (NH₂) |
| 3100-3000 | C-H stretch | Alkene (=C-H) |
| 3000-2850 | C-H stretch | Alkane (C-H) |
| ~1640 | C=C stretch | Alkene (Allyl) |
| 1620-1550 | C=N, C=C stretch | Pyrazole Ring |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the molecular structure and revealing details about its conformation.
The pyrazole ring is an aromatic, planar system. X-ray analysis would confirm this planarity. A key conformational feature of interest would be the orientation of the N-allyl group relative to the plane of the pyrazole ring. The analysis would determine the specific torsion angles that define the allyl group's conformation in the solid state, which is influenced by both intramolecular steric effects and the intermolecular forces within the crystal packing.
Hypothetical Crystal Data Table
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| Volume (ų) | Data not available |
Theoretical and Computational Chemistry Studies on 1 Allyl 3,5 Dimethyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to determine optimized molecular geometries, electronic structures, and other key parameters. DFT, particularly with hybrid functionals like B3LYP, has been proven to be an efficient approach for studying pyrazole (B372694) derivatives, providing a good balance between computational cost and accuracy. jcsp.org.pk Such calculations are typically performed using well-defined basis sets, such as 6-31G* or cc-pVQZ, to ensure reliable results. jcsp.org.pkmdpi.com
The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests high chemical reactivity and greater polarizability. researchgate.net For pyrazole derivatives, DFT calculations are used to map the distribution of these orbitals. In 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the pyrazole and allyl moieties.
Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Analogues
| Compound/Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| M2 (pyrazole derivative) | B3LYP/6-31G(d,p) | -5.91 | -2.77 | 3.14 |
| M3 (pyrazole derivative) | B3LYP/6-31G(d,p) | -5.87 | -2.85 | 3.02 |
Data is illustrative and based on findings for various pyrazole derivatives to demonstrate typical values. nih.gov
Beyond frontier orbitals, quantum chemical calculations can predict various reactivity descriptors. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface plots the electrostatic potential onto the electron isodensity surface, with different colors representing different potential values.
For this compound, the MEP map would likely show:
Negative Regions (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the exocyclic amine group. These are electron-rich areas and represent the most probable sites for electrophilic attack. researchgate.netresearchgate.net
Positive Regions (Blue): Located around the hydrogen atoms, particularly the amine hydrogens, indicating electron-poor regions susceptible to nucleophilic attack. researchgate.net
Fukui functions are another set of descriptors used to predict local reactivity. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites within the molecule with greater precision.
Conformational Analysis and Energy Landscapes through Computational Modeling
Molecules with rotatable single bonds, like the N-allyl bond in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers. This is typically done by systematically rotating the key dihedral angles and calculating the potential energy at each step to generate a potential energy surface. Studies on related pyrazole structures have shown that different conformers can exist, with their stability influenced by steric and electronic factors. nih.gov For the title compound, the orientation of the allyl group relative to the pyrazole ring would be the primary focus of such an analysis, as this can influence its intermolecular interactions and reactivity.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction coordinate, including reactants, transition states, and products. For a molecule containing an allyl group, a potential reaction pathway could be a retro-ene reaction, which can be studied computationally. scispace.com DFT calculations can be used to locate the transition state structure and calculate the activation energy of the reaction, providing insights into its feasibility and kinetics. scispace.com By comparing the energy barriers of different possible pathways, the most favorable mechanism can be determined. This approach allows for the prediction of reaction outcomes and the rational design of synthetic routes.
Molecular Dynamics Simulations and Intermolecular Interaction Studies (if applicable for analogues)
While quantum mechanics is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change.
For analogues of this compound, MD simulations have been used to study their binding stability within the active sites of proteins. researchgate.net Key metrics from these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial conformation, indicating the stability of the binding. Lower, stable RMSD values suggest a stable complex. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein and key residues involved in the interaction with the ligand. researchgate.net
These simulations provide a detailed picture of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in its binding site.
In Silico Studies for Structure-Reactivity Relationships
In silico studies integrate various computational results to establish structure-reactivity relationships (SRRs). By systematically modifying the structure of this compound in a computational model—for instance, by changing substituents on the pyrazole ring or altering the side chain—researchers can observe the resulting changes in calculated properties like the HOMO-LUMO gap, MEP, and binding affinities.
This process allows for the prediction of how structural modifications will affect the molecule's chemical reactivity or biological activity. For example, computational studies on pyrazole derivatives have successfully correlated DFT-calculated properties with experimentally observed antioxidant activity, where a lower energy gap and favorable electronic properties were associated with higher potency. researchgate.net These in silico SRR studies are crucial for the rational design of new molecules with enhanced properties for specific applications in materials science or medicinal chemistry. researchgate.net
Role of 1 Allyl 3,5 Dimethyl 1h Pyrazol 4 Amine As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor for the Synthesis of Novel Fused Heterocyclic Systems
The presence of an amino group adjacent to a ring nitrogen atom makes 1-allyl-3,5-dimethyl-1H-pyrazol-4-amine an ideal precursor for the construction of fused bicyclic and polycyclic heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their structural resemblance to purines and other endogenous biomolecules.
Pyrazolo[1,5-a]pyrimidines:
One of the most prominent applications of 4-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through a cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds by the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization involving the pyrazole (B372694) ring nitrogen. The allyl and dimethyl substitutions on the pyrazole ring are retained in the final product, allowing for the creation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines.
| Starting Material 1 | Starting Material 2 (1,3-Dicarbonyl Compound) | Resulting Fused System |
| This compound | Acetylacetone (B45752) | 2,7-Dimethyl-5-allyl-pyrazolo[1,5-a]pyrimidine |
| This compound | Ethyl acetoacetate | 2-Methyl-5-allyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine |
| This compound | Malondialdehyde | 5-Allyl-pyrazolo[1,5-a]pyrimidine |
Thiazoles:
The amino group of this compound can also be utilized to construct fused thiazole (B1198619) rings. A common method involves the reaction with α-haloketones, where the amino group acts as a nucleophile to displace the halide, followed by cyclization to form the thiazole ring. This approach leads to the formation of pyrazolothiazole derivatives, which are of interest for their potential biological activities.
| Starting Material 1 | Starting Material 2 | Resulting Fused System |
| This compound | Chloroacetone | 2-Methyl-5-allyl-3,5-dimethyl-pyrazolo[4,3-d]thiazole |
| This compound | 2-Bromoacetophenone | 2-Phenyl-5-allyl-3,5-dimethyl-pyrazolo[4,3-d]thiazole |
Triazoles:
Furthermore, this compound can serve as a precursor for pyrazolotriazoles. The synthesis can be achieved through various routes, including the diazotization of the amino group followed by intramolecular cyclization or by reaction with reagents that provide the remaining nitrogen atom for the triazole ring. These fused systems are explored for their applications in materials science and as potential therapeutic agents.
| Reaction Type | Reagents | Resulting Fused System |
| Diazotization & Cyclization | NaNO₂, HCl | 1-Allyl-3,5-dimethyl-1H-pyrazolo[4,3-d] researchgate.netresearchgate.netgoogle.comtriazine |
| Condensation | N,N-Dimethylformamide dimethyl acetal | Intermediate for pyrazolo[1,5-a] researchgate.netgoogle.comchim.ittriazines |
Key Building Block in Multicomponent Reaction Architectures
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. 4-Aminopyrazoles, such as this compound, are excellent candidates for MCRs due to their multiple nucleophilic centers.
In a typical MCR, the aminopyrazole can react with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or a β-ketoester, to generate highly functionalized heterocyclic systems. For example, a three-component reaction between this compound, an aromatic aldehyde, and dimedone can lead to the formation of pyrazolo[3,4-b]pyridone derivatives. These one-pot syntheses are highly efficient and atom-economical, providing rapid access to diverse molecular scaffolds.
| Component 1 | Component 2 | Component 3 | Resulting Molecular Architecture |
| This compound | Aromatic Aldehyde | Dimedone | Tetrahydropyrazolo[3,4-b]pyridin-6-one derivative |
| This compound | Isatin | Malononitrile | Spiro[oxindole-pyrazolo[3,4-b]pyridine] derivative |
| This compound | Formaldehyde | Cyanoguanidine | Substituted pyrazolo[1,5-a] researchgate.netgoogle.comchim.ittriazine |
Intermediate for the Creation of Functionally Substituted Pyrazole Derivatives
Beyond the synthesis of fused systems, this compound is a valuable intermediate for producing a variety of functionally substituted pyrazole derivatives. The reactivity of the amino group allows for a range of chemical modifications.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a wide variety of functional groups and to modulate the electronic properties of the pyrazole ring.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This allows for the introduction of further alkyl chains, which can influence the lipophilicity and steric properties of the molecule.
Diazotization and Subsequent Reactions: The primary amino group can be converted to a diazonium salt through treatment with nitrous acid. This diazonium intermediate is highly versatile and can undergo a variety of subsequent reactions. For instance, it can be substituted by halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group, providing access to a broad range of 4-substituted pyrazole derivatives.
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
| Alkylation | Methyl iodide | N-Allyl-N,3,5-trimethyl-1H-pyrazol-4-amine |
| Diazotization-Sandmeyer | NaNO₂, HCl, then CuCl | 4-Chloro-1-allyl-3,5-dimethyl-1H-pyrazole |
| Diazotization-Hydrolysis | NaNO₂, H₂SO₄, H₂O | 1-Allyl-3,5-dimethyl-1H-pyrazol-4-ol |
Applications of 1 Allyl 3,5 Dimethyl 1h Pyrazol 4 Amine in Advanced Chemical Research and Materials Science
Exploration as a Ligand in Coordination Chemistry and Catalysisresearchgate.net
The pyrazole (B372694) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. acs.org The presence of both a pyrazole ring and an amine group in 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine suggests its potential to act as a versatile ligand, coordinating to metal centers to create complexes with interesting structural and catalytic properties.
Design and Synthesis of Metal Complexes Featuring this compound Ligands
The synthesis of metal complexes involving pyrazole-based ligands is a mature field of study. uobaghdad.edu.iq Typically, these syntheses involve the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. For this compound, it is anticipated that it can coordinate to transition metal ions such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) through the nitrogen atoms of the pyrazole ring and the exocyclic amine group. saudijournals.com
The general synthetic route involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or acetonitrile, followed by stirring at room or elevated temperatures. The resulting metal complex often precipitates from the solution and can be isolated by filtration. The coordination mode can vary, with the ligand potentially acting as a monodentate, bidentate, or bridging ligand, leading to mononuclear or polynuclear complexes with diverse geometries, such as octahedral or tetrahedral. saudijournals.comnih.gov
Table 1: Postulated Metal Complexes with this compound Ligand
| Metal Ion (M) | Potential Complex Formula | Assumed Geometry |
| Co(II) | [Co(C₈H₠₃N₃)₂Cl₂] | Tetrahedral |
| Ni(II) | [Ni(C₈H₠₃N₃)₂(H₂O)₂]Cl₂ | Octahedral |
| Cu(II) | [Cu(C₈H₠₃N₃)Cl₂] | Square Planar |
| Zn(II) | Zn(C₈H₠₃N₃)₂₂ | Tetrahedral |
This interactive table presents hypothetical complexes based on common coordination patterns of pyrazole ligands.
Investigation of Catalytic Activity and Selectivity of Derived Complexes
Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. dntb.gov.uarsc.org Research into related systems suggests that complexes of this compound could be effective catalysts for various reactions. For instance, copper-pyrazole complexes have been studied for their ability to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. rsc.org
Furthermore, palladium complexes featuring pyrazole ligands have been employed as highly efficient precatalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org Aluminum complexes with anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone. chemimpex.com The electronic and steric properties of the this compound ligand, influenced by the allyl and methyl groups, could be fine-tuned to control the activity and selectivity of the resulting metal catalyst.
Table 2: Potential Catalytic Applications of Derived Metal Complexes
| Metal Complex | Reaction Type | Potential Substrates | Research Findings on Analogous Systems |
| Copper | Oxidation | Catechol, Phenols | Pyrazole-copper complexes show good catalytic activity for the oxidation of catechol to o-quinone. rsc.org |
| Palladium | Cross-Coupling | Aryl chlorides, boronic acids | Homoscorpionate bispyrazolyl palladium complexes are efficient precatalysts for Suzuki–Miyaura cross-coupling. rsc.org |
| Aluminum | Polymerization | ε-caprolactone, lactide | Aluminum anilido-pyrazolate complexes are active catalysts for ring-opening polymerization. chemimpex.com |
| Iron | Hydrazine (B178648) Disproportionation | Hydrazine derivatives | Protic pincer-type iron-pyrazole complexes catalyze the disproportionation of hydrazine. dntb.gov.ua |
This interactive table summarizes catalytic activities observed in systems with structurally similar pyrazole ligands.
Integration into Specialty Polymers and Resins for Enhanced Material Properties (based on carbaldehyde analogue applications)nih.gov
Based on the applications of its analogue, 1-allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the amine derivative holds promise for the formulation of advanced materials. The carbaldehyde version is utilized in creating specialty polymers and resins with improved thermal stability and mechanical properties. nih.gov It is reasonable to infer that this compound could be similarly employed, with its amine and allyl functionalities providing versatile reaction sites for polymerization and cross-linking.
The rigid, aromatic-like pyrazole ring can be integrated into a polymer backbone to enhance its thermal stability and mechanical strength. The primary amine group offers a reactive site for incorporation into various polymer systems, such as polyamides (by reaction with dicarboxylic acids or acyl chlorides) or epoxy resins (by reaction with epoxy compounds). The allyl group provides an additional site for modification, allowing for cross-linking reactions or post-polymerization functionalization, which can be used to tailor the final properties of the material.
Research as an Intermediate in Agrochemical Development (based on carbaldehyde analogue applications)nih.gov
The pyrazole scaffold is a "privileged structure" in medicinal and agricultural chemistry, forming the core of many biologically active compounds. The carbaldehyde analogue, 1-allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is a known intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. nih.gov This suggests a similar and significant potential for this compound as a key building block in the development of new crop protection agents.
The amine group serves as a crucial functional handle for further synthetic elaboration. It can be readily converted into a wide array of other functional groups or used to link the pyrazole core to other pharmacophores, enabling the creation of large libraries of compounds for biological screening. For example, novel quinclorac (B55369) derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety have been synthesized and shown to possess excellent herbicidal activity against barnyard grass. The development of such pyrazole-containing compounds is a key strategy in the search for new pesticides with high selectivity and low toxicity.
Table 3: Classes of Agrochemicals Potentially Derived from Pyrazole Intermediates
| Agrochemical Class | Mode of Action (Example) | Role of Pyrazole Intermediate |
| Fungicides | Inhibition of succinate (B1194679) dehydrogenase (SDHI) | The pyrazole ring is a core component of many modern SDHI fungicides. |
| Herbicides | Inhibition of acetolactate synthase (ALS) or other key enzymes | The pyrazole moiety is used to construct molecules that interfere with essential plant biochemical pathways. |
| Insecticides | Disruption of the nervous system (e.g., GABA receptor antagonists) | The pyrazole structure is found in insecticides like fipronil. |
This interactive table outlines major agrochemical classes where pyrazole intermediates are commonly used.
Future Perspectives and Emerging Research Avenues for 1 Allyl 3,5 Dimethyl 1h Pyrazol 4 Amine Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of substituted pyrazoles is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methodologies for producing 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine remains a key research objective. Current synthetic routes often involve multi-step processes that may lack atom economy and require harsh reaction conditions. Future research is expected to focus on overcoming these limitations.
One promising avenue is the development of one-pot, multi-component reactions. Such strategies, which combine several reaction steps into a single operation, can significantly improve efficiency by reducing waste, saving time, and simplifying purification processes. For instance, a potential three-component synthesis could involve the condensation of an allylhydrazine (B1197363) precursor, a β-diketone, and a nitrogen source under optimized catalytic conditions.
Furthermore, the application of modern catalytic systems is set to revolutionize the synthesis of this compound. Methodologies employing transition metal catalysts, such as copper or palladium, have shown great promise in the formation of pyrazole (B372694) rings under mild conditions. organic-chemistry.org Research could adapt these catalytic systems to facilitate the direct and highly regioselective allylation and amination of a pyrazole precursor, thereby streamlining the synthesis of the target molecule. Another approach could involve novel methods for preparing N-substituted pyrazoles directly from primary amines, which could offer a more direct route to the final product. nih.gov
| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Multi-Component Reaction | Increased efficiency, reduced waste, simplified workup. | Catalyst development, optimization of reaction conditions. |
| Transition Metal Catalysis | Mild reaction conditions, high yields, excellent regioselectivity. | Exploring various catalysts (e.g., Cu, Pd, Fe) and ligand systems. organic-chemistry.org |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Reactor design, integration of in-line purification. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Solvent selection, optimization of power and temperature. |
Advanced Functionalization Strategies for Enhanced Chemical Diversity
The molecular architecture of this compound provides multiple sites for chemical modification, offering a platform for creating a diverse library of derivatives with tailored properties. Future research will likely concentrate on developing advanced and selective functionalization strategies for the pyrazole core and its substituents.
The primary amine group at the C4 position is a prime target for derivatization. It can readily undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form a wide array of amides, secondary/tertiary amines, and imines, respectively. These modifications can dramatically alter the compound's electronic and steric properties.
The N1-allyl group presents a unique handle for a variety of chemical transformations. Its double bond is susceptible to electrophilic addition, oxidation, and metathesis reactions. Moreover, it can participate in intramolecular cyclization reactions, a strategy that has been explored for related N-allyl-5-amino-1H-pyrazole-4-carboxamides to form fused heterocyclic systems like dihydrooxazoles. researchgate.net This opens the door to creating complex, polycyclic structures built upon the pyrazole scaffold.
Finally, while the methyl groups at the C3 and C5 positions are generally less reactive, emerging C-H activation methodologies could enable their direct functionalization, providing access to derivatives that are otherwise difficult to synthesize.
| Functionalization Site | Potential Reactions | Resulting Structures |
| C4-Amine | Acylation, Sulfonylation, Condensation | Amides, Sulfonamides, Imines |
| N1-Allyl Group | Epoxidation, Dihydroxylation, Cyclization | Epoxides, Diols, Fused heterocycles researchgate.net |
| C3/C5-Methyl Groups | C-H Activation, Halogenation | Carboxylic acids, Halomethyl derivatives |
| Pyrazole Ring | Electrophilic Substitution | Halogenated, Nitrated derivatives |
Exploration in the Design of Hybrid Materials with Tunable Properties
The unique combination of a coordinating amine group, a reactive allyl moiety, and a stable pyrazole core makes this compound an attractive building block for novel hybrid materials. Future research is anticipated to explore its incorporation into both organic and inorganic matrices to create materials with tunable optical, electronic, and catalytic properties.
Furthermore, the extensive conjugation possible in pyrazole derivatives suggests potential applications in materials science, particularly in electronics. By analogy with other highly conjugated pyrazole systems, derivatives of this compound could be investigated as hole-transporting materials in organic light-emitting diodes (OLEDs) or photovoltaic devices. mdpi.comresearchgate.net Functionalization of the amine and allyl groups would allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport.
Deeper Theoretical Understanding of Reactivity, Selectivity, and Molecular Interactions
A robust theoretical framework is essential for guiding the rational design of new synthetic routes and functional materials. Future research will increasingly rely on computational chemistry, particularly Density Functional Theory (DFT), to gain a deeper understanding of the molecular properties of this compound.
DFT calculations can provide valuable insights into the compound's electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals. nih.gov This information is critical for predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding functionalization strategies. For example, mapping the molecular electrostatic potential (MEP) can identify regions of high and low electron density, corresponding to the reactive amine group and the π-system of the allyl group and pyrazole ring.
Moreover, computational studies can be employed to elucidate reaction mechanisms. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can understand the factors controlling reactivity and selectivity. rsc.orgmdpi.com This knowledge is invaluable for optimizing reaction conditions to favor the formation of desired products, whether in synthesis or in the reactivity of the final molecule. Such theoretical investigations have been successfully applied to understand the synthesis of the parent 4-amino-3,5-dimethyl pyrazole and the photochemistry of other pyrazole derivatives. rsc.orgmdpi.com
Q & A
Q. What are the recommended methods for synthesizing 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine?
The synthesis of pyrazole derivatives often involves cyclocondensation or alkylation reactions. For 1-allyl-substituted pyrazoles, allylation of the parent pyrazole (e.g., 3,5-dimethyl-1H-pyrazol-4-amine) using allyl halides or allyl alcohols in the presence of a base (e.g., K₂CO₃) is a common approach . Microwave-assisted synthesis has been demonstrated for similar compounds to improve reaction efficiency and yield, as seen in the preparation of 1-aroyl-3,5-dimethyl-1H-pyrazoles . Characterization of intermediates via NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How should researchers characterize this compound using spectroscopic techniques?
- 1H/13C NMR : Assign peaks based on the pyrazole ring protons (typically δ 6.0–7.5 ppm for aromatic protons) and allyl group signals (δ 4.5–5.5 ppm for vinyl protons) .
- HRMS : Validate molecular weight (e.g., C₈H₁₂N₃, theoretical m/z 150.1026) to confirm structure .
- IR Spectroscopy : Identify amine (-NH₂) stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store under inert conditions (argon or nitrogen) at 2–8°C in a sealed, desiccated container to prevent degradation via oxidation or moisture absorption . For long-term stability, lyophilization is recommended for amine-containing compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Functional Group Variation : Modify the allyl group (e.g., replacing with aryl or heteroaryl substituents) to assess impact on bioactivity .
- Biological Assays : Screen derivatives against target enzymes (e.g., CDK2 for anticancer activity) using kinase inhibition assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like HCV NS5B polymerase or cancer-related kinases .
Q. How should contradictions in biological activity data across studies be addressed?
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and control compounds (e.g., doxorubicin) to reduce variability .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency trends .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 1,5-diarylpyrazoles) to identify trends in substituent effects .
Q. What computational approaches predict the biological targets of this compound?
- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify key interaction motifs (e.g., hydrogen-bond donors/acceptors) .
- Target Fishing : Employ platforms like SwissTargetPrediction to rank potential targets based on chemical similarity to known ligands .
Q. How can regioselectivity challenges during pyrazole ring functionalization be mitigated?
- Protecting Groups : Temporarily block the amine (-NH₂) with Boc or Fmoc groups to direct alkylation/arylation to the N1 position .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-4 functionalization .
Q. What strategies optimize solubility and bioavailability for preclinical testing?
Q. How is target engagement validated in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., CDK2) under thermal stress .
- Knockdown/Overexpression : Use siRNA or CRISPR to correlate target protein levels with observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
